Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)-

Description

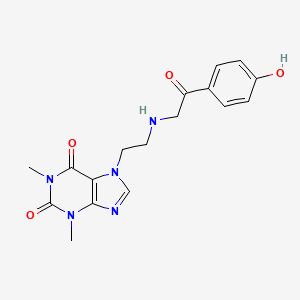

The compound "Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)-" is a xanthine derivative structurally modified at the 7-position of the theophylline core. Its substituent comprises a 4-hydroxybenzoylmethylaminoethyl group, introducing aromaticity, hydrogen-bonding capacity (via the hydroxyl group), and increased molecular complexity.

Properties

CAS No. |

62402-11-3 |

|---|---|

Molecular Formula |

C17H19N5O4 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

7-[2-[[2-(4-hydroxyphenyl)-2-oxoethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C17H19N5O4/c1-20-15-14(16(25)21(2)17(20)26)22(10-19-15)8-7-18-9-13(24)11-3-5-12(23)6-4-11/h3-6,10,18,23H,7-9H2,1-2H3 |

InChI Key |

NKVPGMFFZODHFI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- typically involves multiple steps, starting with the preparation of theophylline. Theophylline can be synthesized from xanthine through methylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Acylation with 4-Hydroxybenzoyl Group

The aminoethyl side chain undergoes acylation to introduce the 4-hydroxybenzoylmethyl moiety:

-

Reagents : 4-Hydroxybenzoyl chloride or activated esters (e.g., NHS esters).

-

Catalysts : Coupling agents like COMU or EDC-HCl with DIPEA in DMF .

-

Conditions : Room temperature, 5–10 minutes, yielding >80% efficiency .

Example Reaction Scheme :

Reactivity of Functional Groups

Comparative Analysis of Coupling Methods

| Method | Reagents | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|

| EDC-HCl | EDC, NHS, DIPEA | 65–70 | 16 h | Mild conditions; moderate scalability. |

| COMU | COMU, DIPEA, DMF | 85–90 | 5–10 min | Rapid, high yield; minimal purification. |

| Acid Chloride Route | RCOCl, Pyridine | 60–65 | 24 h | Requires hazardous reagents; lower yield. |

Efficient Coupling with COMU

A Frontiers study demonstrated that COMU-mediated coupling achieved 90% yield in 10 minutes for analogous xanthine derivatives, outperforming traditional EDC methods . This method minimizes side reactions and is scalable for gram-scale synthesis.

Stability of the Hydroxybenzoyl Group

The 4-hydroxybenzoyl moiety shows stability under acidic conditions but requires protection (e.g., acetylation) during strong alkaline reactions . Deprotection is achieved via hydrolysis with K₂CO₃/MeOH .

Biological Implications

-

The aminoethyl group enhances solubility and receptor binding affinity compared to unmodified theophylline .

-

The 4-hydroxybenzoyl substituent introduces antioxidant properties, as shown in computational studies targeting oxidative stress pathways .

Mechanistic Insights

-

Adenosine Receptor Antagonism : The xanthine core competitively inhibits A₁/A₂ₐ receptors, while the 4-hydroxybenzoyl group modulates HDAC2 activity, amplifying anti-inflammatory effects .

-

Phosphodiesterase Inhibition : The compound retains theophylline’s PDE inhibitory activity, with enhanced potency due to improved cell membrane permeability .

Scientific Research Applications

Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- has several scientific research applications:

Chemistry: Used as a model compound to study the effects of structural modifications on theophylline’s activity.

Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating respiratory diseases and other conditions.

Mechanism of Action

The mechanism of action of Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- involves multiple pathways:

Phosphodiesterase Inhibition: Similar to theophylline, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.

Adenosine Receptor Blockade: The compound may block adenosine receptors, reducing bronchoconstriction and inflammation.

Histone Deacetylase Activation: It may activate histone deacetylases, influencing gene expression and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Key Derivatives

Theophylline derivatives are often modified at the 7- or 8-positions to modulate bronchodilatory, anti-inflammatory, or CNS-related effects. Below is a comparative analysis of structurally related compounds:

Etophylline (7-(2-Hydroxyethyl)theophylline)

- Structure : 7-position substitution with a hydroxyethyl group.

- Molecular Formula : C₉H₁₂N₄O₃ (MW: 224.2) .

- Properties : The hydroxyethyl group enhances hydrophilicity, improving aqueous solubility compared to theophylline. Its simpler substituent may favor rapid absorption but shorter half-life.

Etamiphylline (7-(2-(Diethylamino)ethyl)theophylline)

- Structure: 7-position substitution with a diethylaminoethyl group.

- Properties: The basic diethylamino group increases solubility in acidic environments (e.g., protonated form in the stomach). This substituent may enhance CNS penetration due to increased lipophilicity .

Bamifylline (8-Benzyl-7-[2-(ethyl(2-hydroxyethyl)amino)ethyl]theophylline)

- Structure: Dual substitution at 7- (ethyl(hydroxyethyl)aminoethyl) and 8- (benzyl) positions.

- Molecular Formula : C₂₀H₂₇N₅O₃ (MW: 385.46) .

- Properties: The benzyl group at the 8-position increases lipophilicity, prolonging half-life. The ethyl(hydroxyethyl)aminoethyl substituent balances solubility and membrane permeability.

- Activity : Demonstrates potent bronchodilation with reduced CNS side effects compared to simpler derivatives. The target compound lacks the 8-benzyl group, likely reducing lipophilicity and altering tissue distribution.

Theodrenaline (7-(2-(2-(3,4-Dihydroxyphenyl)-2-hydroxyethylamino)ethyl)theophylline)

- Structure: Combines a theophylline core with a norepinephrine-like side chain.

- Properties : The catechol (3,4-dihydroxyphenyl) group enables adrenergic receptor interactions, conferring dual bronchodilatory and vasoconstrictive effects .

- Activity : Unique dual mechanism of action; the target compound’s 4-hydroxybenzoyl group lacks catechol functionality, suggesting a different pharmacological profile focused on xanthine-mediated pathways.

Physicochemical and Pharmacokinetic Differences

| Compound | Substituent | logP* (Estimated) | Water Solubility | Key Metabolic Pathways |

|---|---|---|---|---|

| Target Compound | 4-Hydroxybenzoylmethylaminoethyl | ~1.2 | Moderate (pH-dependent) | Glucuronidation of hydroxyl group |

| Etophylline | 2-Hydroxyethyl | ~0.5 | High | Hepatic oxidation to uric acid |

| Etamiphylline | 2-(Diethylamino)ethyl | ~1.8 | High (acidic conditions) | N-Dealkylation |

| Bamifylline | 2-(Ethyl(2-hydroxyethyl)amino)ethyl | ~2.5 | Low to moderate | Hydrolysis of ester groups |

| Theodrenaline | Norepinephrine-like chain | ~0.8 | Low (catechol instability) | Catechol-O-methyltransferase (COMT) |

*logP values are estimated based on substituent contributions.

Biological Activity

The compound Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- is a derivative of theophylline, a well-known xanthine alkaloid primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Theophylline

Theophylline has been utilized for decades for its bronchodilator , anti-inflammatory , and psychostimulant effects. It works mainly by inhibiting phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various physiological responses .

- Phosphodiesterase Inhibition : Theophylline inhibits PDE3 and PDE4, which leads to relaxation of bronchial smooth muscle and bronchodilation. This mechanism is particularly beneficial in conditions characterized by airway obstruction .

- Adenosine Receptor Antagonism : The compound blocks adenosine receptors, preventing bronchoconstriction caused by adenosine, a potent bronchoconstrictor .

- Anti-inflammatory Effects : Theophylline enhances the activity of interleukin-10 and inhibits the nuclear factor-κB (NF-κB), reducing inflammation in the airways .

Biological Activity and Efficacy

The biological activity of Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- can be assessed through various studies that highlight its efficacy against specific conditions:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Bronchodilation | PDE inhibition | |

| Anti-inflammatory | NF-κB inhibition | |

| Psychostimulant | Adenosine receptor antagonism | |

| Cytotoxicity in Cancer | Potential anti-cancer properties |

Case Studies and Research Findings

- Bronchodilator Effects : A study demonstrated that theophylline significantly improves lung function indicators like Forced Expiratory Volume (FEV1) and Forced Vital Capacity (FVC) in patients with asthma and COPD .

- Anti-inflammatory Role : Another investigation highlighted that theophylline's ability to inhibit NF-κB translocation contributes to its anti-inflammatory effects, which is crucial for managing chronic inflammatory diseases .

- Potential in Oncology : Recent research suggests that derivatives of theophylline may possess cytotoxic properties against cancer cell lines. For instance, azomethines derived from acefylline showed promising efficacy against liver cancer cells (Hep G2), indicating potential pathways for further exploration of theophylline derivatives in cancer therapy .

Table 2: Clinical Implications of Theophylline Derivatives

| Condition | Treatment Outcome | Study Reference |

|---|---|---|

| Asthma | Improved lung function | |

| COPD | Reduced airway responsiveness | |

| Liver Cancer | Cytotoxicity against Hep G2 cells |

Safety and Toxicity

Despite its therapeutic benefits, theophylline can lead to toxicity, particularly at elevated serum levels. Symptoms may mimic septic shock, complicating diagnosis and management strategies. Therapeutic drug monitoring is recommended for patients on theophylline to avoid adverse effects .

Q & A

What are the established synthetic pathways for derivatives of Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)-?

Answer:

The synthesis typically begins with theophylline as the core structure. Key steps include:

- Esterification : Formation of propyl 2-(theophylline-7’-yl)acetate via reaction with propyl halides .

- Hydrazide Formation : Conversion to 2-(theophylline-7’-yl)acetohydrazide using hydrazine hydrate .

- Cyclization : Reaction with thiosemicarbazides or carbothioamides to form 1,2,4-triazole derivatives. For example, 7’-((3-thio-4-ethyl-4H-1,2,4-triazol-5-yl)methyl)theophylline is synthesized via cyclization in basic media .

- Salt Formation : Neutralization with organic/inorganic bases (e.g., NaOH, ammonia) in aqueous solvents to produce stable salts .

What analytical techniques are critical for confirming the structure and purity of these derivatives?

Answer:

A multi-technique approach is essential:

- Elemental Analysis : Validates empirical formula accuracy .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for theophylline, S-H at ~2500 cm⁻¹ for thiol-triazoles) .

- LC-MS : Confirms molecular weight and fragmentation patterns .

- NMR Spectroscopy : ¹H NMR resolves substituent positions (e.g., methylene protons at δ 4.2–4.5 ppm for –CH₂– groups) .

How can researchers optimize reaction conditions for high-yield synthesis?

Answer:

Key strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while aqueous media improve salt formation .

- Base Choice : Alkali bases (e.g., NaOH) yield >85% salt purity compared to weaker bases .

- Temperature Control : Cyclization at 80–100°C minimizes side reactions .

- Catalysis : Trace acetic acid accelerates hydrazide intermediate formation .

How should discrepancies between spectroscopic data and expected structures be resolved?

Answer:

- Cross-Validation : Compare IR, NMR, and LC-MS data with computational predictions (e.g., DFT simulations for NMR chemical shifts) .

- X-ray Crystallography : Use SHELXL/SHELXS for single-crystal structure determination, especially when stereochemical ambiguities arise .

- Isotopic Labeling : Resolve overlapping signals in NMR via deuterated analogs .

What methodological considerations are vital for assessing biological activity of these derivatives?

Answer:

- In Vitro Screening : Prioritize enzyme inhibition assays (e.g., PDE inhibitors for bronchodilatory effects) or receptor-binding studies .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values using logarithmic concentration ranges .

- Metabolic Stability : Evaluate hepatic microsome stability to identify derivatives prone to rapid clearance .

- Toxicity Profiling : Conduct acute toxicity studies in rodents (e.g., LD₅₀ determination) before advancing to in vivo models .

How does the 4-hydroxybenzoylmethyl group influence physicochemical properties?

Answer:

- Solubility : The phenolic –OH enhances water solubility via hydrogen bonding, but may reduce lipid permeability .

- Stability : Susceptible to oxidation; stabilize with antioxidants (e.g., ascorbic acid) in formulations .

- Bioavailability : The group may improve binding to serum albumin, extending half-life .

What advanced strategies enable functionalization of the triazole ring?

Answer:

- Halogenation : React with halogenated alkanes (e.g., CH₃I) to substitute triazole –SH groups .

- Cross-Coupling : Use Pd-catalyzed Suzuki reactions to attach aryl/heteroaryl groups .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition for bioconjugation .

How can computational methods enhance the design of these derivatives?

Answer:

- Docking Studies : Predict binding modes to target proteins (e.g., adenosine receptors) using AutoDock Vina .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- MD Simulations : Assess dynamic stability of ligand-receptor complexes over nanosecond timescales .

What are the pitfalls in interpreting mass spectrometry data for these compounds?

Answer:

- Adduct Formation : Sodium/potassium adducts (e.g., [M+Na]⁺) may skew molecular ion peaks; use ESI⁻ mode to suppress .

- In-source Fragmentation : High ionization energy can cleave labile bonds (e.g., –OCH₃); optimize voltage settings .

- Isobaric Interference : Differentiate isomers via MS/MS fragmentation patterns (e.g., triazole vs. imidazole derivatives) .

How to address batch-to-batch variability in synthesized derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.